molecular formula C23H23N3O2S B11491449 2,4,6-trimethyl-N-[3-(7-methylimidazo[1,2-a]pyridin-2-yl)phenyl]benzenesulfonamide

2,4,6-trimethyl-N-[3-(7-methylimidazo[1,2-a]pyridin-2-yl)phenyl]benzenesulfonamide

Cat. No.: B11491449
M. Wt: 405.5 g/mol
InChI Key: HJJBETYOMHTXEG-UHFFFAOYSA-N
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Description

2,4,6-TRIMETHYL-N-(3-{7-METHYLIMIDAZO[1,2-A]PYRIDIN-2-YL}PHENYL)BENZENE-1-SULFONAMIDE is a complex organic compound that features a sulfonamide group attached to a benzene ring, which is further substituted with trimethyl groups and an imidazo[1,2-a]pyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,6-TRIMETHYL-N-(3-{7-METHYLIMIDAZO[1,2-A]PYRIDIN-2-YL}PHENYL)BENZENE-1-SULFONAMIDE typically involves the following steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding alcohols or carboxylic acids.

    Reduction: Reduction reactions can target the imidazo[1,2-a]pyridine moiety, potentially reducing it to a simpler pyridine derivative.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base such as sodium hydride (NaH).

Major Products

    Oxidation: Formation of alcohols or carboxylic acids.

    Reduction: Formation of simpler pyridine derivatives.

    Substitution: Formation of new sulfonamide derivatives with different substituents.

Scientific Research Applications

2,4,6-TRIMETHYL-N-(3-{7-METHYLIMIDAZO[1,2-A]PYRIDIN-2-YL}PHENYL)BENZENE-1-SULFONAMIDE has several applications in scientific research:

    Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Biological Studies: The compound can be used to study the interactions between sulfonamide groups and biological targets, such as proteins or nucleic acids.

    Industrial Applications: It can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of 2,4,6-TRIMETHYL-N-(3-{7-METHYLIMIDAZO[1,2-A]PYRIDIN-2-YL}PHENYL)BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with amino acid residues in proteins, potentially inhibiting enzyme activity. The imidazo[1,2-a]pyridine moiety can interact with nucleic acids, affecting gene expression or protein synthesis.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4,6-TRIMETHYL-N-(3-{7-METHYLIMIDAZO[1,2-A]PYRIDIN-2-YL}PHENYL)BENZENE-1-SULFONAMIDE is unique due to the combination of the sulfonamide group with the imidazo[1,2-a]pyridine core and the presence of trimethyl substitutions. This unique structure provides distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C23H23N3O2S

Molecular Weight

405.5 g/mol

IUPAC Name

2,4,6-trimethyl-N-[3-(7-methylimidazo[1,2-a]pyridin-2-yl)phenyl]benzenesulfonamide

InChI

InChI=1S/C23H23N3O2S/c1-15-8-9-26-14-21(24-22(26)12-15)19-6-5-7-20(13-19)25-29(27,28)23-17(3)10-16(2)11-18(23)4/h5-14,25H,1-4H3

InChI Key

HJJBETYOMHTXEG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=NC(=CN2C=C1)C3=CC(=CC=C3)NS(=O)(=O)C4=C(C=C(C=C4C)C)C

Origin of Product

United States

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